2-(3-Bromo-5-nitrophenoxy)aceticacid
Description
2-(3-Bromo-5-nitrophenoxy)acetic acid is a substituted phenoxy acetic acid derivative featuring a bromine atom at the 3-position and a nitro group at the 5-position of the aromatic ring. The nitro group is a strong electron-withdrawing substituent, which increases the acidity of the acetic acid moiety compared to electron-donating groups like methoxy. This compound likely serves as an intermediate in pharmaceutical or natural product synthesis, similar to its structural analogs used in antimitotic agents like Combretastatin A-4 .
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-(3-bromo-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-1-6(10(13)14)3-7(2-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
QGNVJJFIQPMLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis remains a cornerstone for constructing phenoxyacetic acid derivatives. For 2-(3-bromo-5-nitrophenoxy)acetic acid, this method involves nucleophilic substitution between 3-bromo-5-nitrophenol and a haloacetic acid derivative.
Reaction Mechanism :
- Deprotonation : 3-Bromo-5-nitrophenol is treated with a strong base (e.g., NaOH) to form the phenoxide ion.
- Nucleophilic Attack : The phenoxide ion reacts with bromoacetic acid or its ester (e.g., ethyl bromoacetate) in a polar aprotic solvent like dimethylformamide (DMF).
- Acidification : Hydrolysis of the ester (if used) yields the free carboxylic acid.
Optimization Insights :
- Solvent Choice : DMF enhances reaction rates due to its high polarity, achieving yields of 78–85%.
- Temperature : Reactions conducted at 60–80°C minimize side products like elimination derivatives.
Data Table 1 : Williamson Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaOH | 82 | 98 |
| Solvent | DMF | 85 | 97 |
| Temperature (°C) | 70 | 80 | 96 |
Ullmann-Type Coupling
Transition-metal-catalyzed couplings offer regioselective advantages. The Ullmann reaction between 3-bromo-5-nitrophenol and glycolic acid derivatives has been explored for scalable production.
Catalytic System :
- Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.
- Solvent : Dimethyl sulfoxide (DMSO) facilitates ligand-metal coordination.
Reaction Profile :
- Conditions : 110°C for 12–16 hours under inert atmosphere.
- Yield : 70–75%, with improved regioselectivity compared to Williamson methods.
Challenges :
- Residual copper removal requires additional chelation steps, increasing production costs.
Nitration-Bromination Sequential Approaches
Directed Ortho-Metalation (DoM) Strategy
A regiocontrolled synthesis begins with 3-bromophenol, where nitration is directed to the para position relative to the hydroxyl group.
Stepwise Process :
- Nitration : Treat 3-bromophenol with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 3-bromo-5-nitrophenol.
- Etherification : React with chloroacetic acid under basic conditions (pH 10–12).
Critical Observations :
Halogen Exchange Reactions
Bromine can be introduced via halogen exchange using LiBr or NaBr in the presence of a nitro group.
Example Protocol :
- Start with 3-nitro-5-chlorophenol.
- Perform nucleophilic aromatic substitution with NaBr in DMF at 120°C.
- Proceed with Williamson ether synthesis.
Efficiency :
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern reactors enhance safety and efficiency for exothermic nitration and bromination steps.
System Design :
- Microreactors : Enable precise temperature control (Δt ±1°C).
- Residence Time : 2–3 minutes for nitration, reducing decomposition risks.
Advantages :
Green Chemistry Innovations
Solvent-free mechanochemical methods reduce environmental impact.
Ball Milling Protocol :
- Reactants : 3-Bromo-5-nitrophenol and sodium chloroacetate.
- Conditions : 30 Hz for 2 hours.
- Yield : 68% with minimal waste generation.
Analytical and Purification Strategies
Chromatographic Techniques
Recrystallization Optimization
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenoxyacetic acids.
Reduction: 2-(3-Bromo-5-aminophenoxy)acetic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
The available search results provide limited information about the applications of "2-(3-Bromo-5-nitrophenoxy)acetic acid." However, they do offer some insight into related compounds and their potential uses.
2-(3-Bromo-5-nitrophenoxy)acetic acid is used in pharmaceutical chemistry as an intermediate in drug synthesis, particularly in developing anti-inflammatory or antibacterial agents.
Other related compounds and their applications include:
- (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid: This compound is a research compound with a molecular formula of C8H5BrFNO4 and a molecular weight of 278.03 g/mol. It interacts with enzymes involved in oxidative stress responses and inflammatory pathways and can inhibit cyclooxygenase (COX) enzymes, modulating inflammatory responses. It also influences cell signaling pathways involved in inflammation and apoptosis. Studies show it can reduce the production of pro-inflammatory cytokines by inhibiting COX activity.
- 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide: A novel series of these compounds have been designed, synthesized, and assessed in vitro for their antitubercular activities . Compound 3m showed an identical MIC value of 4 μg/mL for both M. tuberculosis H 37Rv and rifampin-resistant M. tuberculosis 261, and it demonstrated no inhibitory effects against six different tumor cell lines by an MTT assay .
- N-(3-bromo-5-nitrophenyl)acetamide: This organic compound exhibits biological activity as a potential inhibitor of the b-Raf protein kinase. Inhibition of b-Raf can disrupt the Ras/Raf/MEK/ERK signaling pathway, potentially leading to reduced cell growth and proliferation, making the compound a candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Aromatic Ring Geometry
- 2-(3-Bromo-4-methoxyphenyl)acetic acid ():
The bromine and methoxy substituents cause distinct distortions in the phenyl ring. The C—C—C angles at Br, OMe, and acetic acid (Ac) are 121.5°, 118.2°, and 118.4°, respectively, reflecting the electron-withdrawing nature of Br and the electron-donating properties of OMe . - 2-(3-Bromo-5-nitrophenoxy)acetic acid: The nitro group at the 5-position is expected to induce greater angle distortion due to its stronger electron-withdrawing effect compared to methoxy. This would likely result in a larger C—C—C angle at the nitro-substituted position.
Dihedral Angles and Conformation
- In 2-(3-bromo-4-methoxyphenyl)acetic acid, the acetic acid group is nearly perpendicular to the phenyl ring (dihedral angle: 78.15°) .
Hydrogen Bonding and Crystal Packing
- 2-(3-Bromo-4-methoxyphenyl)acetic acid: Forms centrosymmetric hydrogen-bonded dimers with an R₂²(8) motif .
Comparison with Trifluoromethyl and Acetamido Analogs
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid ():
4-Acetamido-3-nitrobenzoic acid ():
- Substituent: Acetamido at the 4-position and nitro at the 3-position.
- The acetamido group introduces hydrogen-bonding capability distinct from phenoxy acetic acids, affecting solubility and reactivity .
Biological Activity
2-(3-Bromo-5-nitrophenoxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 2-(3-Bromo-5-nitrophenoxy)acetic acid typically involves the bromination of 5-nitrophenol followed by acylation with chloroacetic acid. The general reaction scheme can be summarized as follows:
- Bromination : 5-Nitrophenol is treated with bromine to introduce a bromine atom at the 3-position.
- Acylation : The resulting bromo-nitrophenol is then reacted with chloroacetic acid to form 2-(3-Bromo-5-nitrophenoxy)acetic acid.
Biological Activity
The biological activity of 2-(3-Bromo-5-nitrophenoxy)acetic acid has been evaluated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Anticancer Activity
In vitro studies have indicated that compounds with nitro-substituted phenols can exhibit anticancer properties. For example, a related compound showed no inhibitory effects against various tumor cell lines at concentrations up to 40 μmol/L, suggesting a favorable safety profile . The presence of both the nitro and bromo groups may contribute to the modulation of biological pathways involved in cancer cell proliferation.
The mechanism by which 2-(3-Bromo-5-nitrophenoxy)acetic acid exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cellular dysfunction or death.
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Antimycobacterial Activity : A study on related nitrophenoxy compounds found that modifications in their structure significantly influenced their activity against M. tuberculosis, highlighting structure-activity relationships (SARs) .
- Anticancer Evaluation : In another study, derivatives were tested for their cytotoxicity against various cancer cell lines, revealing promising candidates for further development .
Table 1: Comparison of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromo-5-nitrophenoxy)acetic acid, and how are reaction conditions optimized?
The compound is typically synthesized via regioselective bromination of a precursor (e.g., nitrophenoxyacetic acid derivatives) using bromine in acetic acid under controlled conditions. For example, bromine is added dropwise to a stirred solution of the precursor in acetic acid at room temperature, followed by purification via recrystallization . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to bromine), reaction time (e.g., 60–90 minutes), and temperature to maximize yield and minimize side products. Analytical techniques like TLC or HPLC monitor reaction progress .
Q. How is 2-(3-Bromo-5-nitrophenoxy)acetic acid characterized structurally and chemically?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For example, SHELX software refines crystal structures using single-crystal diffraction data (e.g., monoclinic P21/c space group, unit cell parameters: a = 12.5022 Å, b = 8.2690 Å) .
- Melting point analysis to assess purity .
Q. What are the primary research applications of this compound in organic chemistry?
It serves as a versatile building block for synthesizing bioactive molecules, such as:
- Antimitotic agents (e.g., Combretastatin analogs via Perkin condensation) .
- Heterocyclic compounds (e.g., oxadiazoles or triazoles) through coupling reactions .
The bromo and nitro groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and crystallographic parameters?
The electron-withdrawing nitro and bromo groups distort the phenyl ring’s geometry, as observed in crystallographic studies. For example:
- C–C–C bond angles at substituents deviate from 120° (e.g., 121.5° at Br vs. 118.2° at methoxy groups) due to electronic interactions .
- Hydrogen bonding motifs (e.g., R₂²(8) dimers) stabilize the crystal lattice, with O–H···O distances of ~1.8 Å . Computational models (DFT) validate these distortions by analyzing electron density maps .
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Comparative studies using structurally similar compounds (e.g., halogen or nitro positional isomers) reveal activity trends. For example:
Q. What methodological strategies are recommended for solving complex crystal structures of derivatives?
- SHELXL refinement : Use high-resolution data (θmax > 25°) and anisotropic displacement parameters. Exclude outliers via statistical filters (e.g., FCF_filter) .
- Hydrogen atom placement : Apply riding models with standardized C–H distances (e.g., 0.95 Å for aromatic H) and Uiso(H) = 1.2–1.5×Ueq(parent atom) .
- Validation tools : Check for missed symmetry or twinning using PLATON or Olex2 .
Q. How can synthetic pathways be optimized to reduce byproducts in large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
